molecular formula C20H21IP+ B12807748 Ethyl triphenyl phosphonium iodide

Ethyl triphenyl phosphonium iodide

Cat. No.: B12807748
M. Wt: 419.3 g/mol
InChI Key: SLAFUPJSGFVWPP-UHFFFAOYSA-N
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Description

Ethyl triphenyl phosphonium iodide is an organic compound with the chemical formula

C20H20IPC_{20}H_{20}IPC20​H20​IP

. It is a white to slightly yellowish crystalline powder known for its use in organic synthesis, particularly as a Wittig reagent and phase transfer catalyst . This compound is notable for its stability and reactivity, making it valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl triphenyl phosphonium iodide can be synthesized through the reaction of triphenylphosphine with ethyl iodide. The reaction typically occurs in an organic solvent such as dichloromethane or toluene under reflux conditions. The general reaction is as follows:

(C6H5)3P+C2H5I(C6H5)3P+C2H5I(C_6H_5)_3P + C_2H_5I \rightarrow (C_6H_5)_3P^+C_2H_5I^- (C6​H5​)3​P+C2​H5​I→(C6​H5​)3​P+C2​H5​I−

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl triphenyl phosphonium iodide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, it can undergo oxidation to form phosphine oxides or reduction under specific conditions.

    Wittig Reactions: It is prominently used in Wittig reactions to form alkenes from aldehydes and ketones.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles include halides, cyanides, and alkoxides.

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products:

    Alkenes: Formed through Wittig reactions.

    Phosphine Oxides: Resulting from oxidation reactions.

    Substituted Phosphonium Salts: From nucleophilic substitution reactions.

Scientific Research Applications

Ethyl triphenyl phosphonium iodide has diverse applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential in drug synthesis and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which ethyl triphenyl phosphonium iodide exerts its effects is primarily through its role as a phase transfer catalyst and Wittig reagent. In phase transfer catalysis, it facilitates the transfer of reactants between immiscible phases, enhancing reaction rates. In Wittig reactions, it forms a phosphonium ylide intermediate that reacts with carbonyl compounds to produce alkenes.

Molecular Targets and Pathways:

    Phase Transfer Catalysis: Enhances the solubility of reactants in different phases, allowing for more efficient reactions.

    Wittig Reaction Pathway: Involves the formation of a phosphonium ylide, which then reacts with aldehydes or ketones to form alkenes.

Comparison with Similar Compounds

Ethyl triphenyl phosphonium iodide can be compared with other phosphonium salts such as:

  • Mthis compound
  • Butyl triphenyl phosphonium iodide
  • Phenyl triphenyl phosphonium iodide

Uniqueness: this compound is unique due to its specific reactivity and stability, making it particularly useful in Wittig reactions and as a phase transfer catalyst. Its ethyl group provides a balance between reactivity and steric hindrance, which is not as pronounced in methyl or butyl analogs.

Biological Activity

Ethyl triphenyl phosphonium iodide (ETPPI) is a phosphonium salt that has gained attention in various fields, particularly in biological and chemical applications. This article reviews the biological activity of ETPPI, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

ETPPI is characterized by its triphenyl phosphonium cation and iodide anion. The molecular formula is C22H24IPC_{22}H_{24}IP, and it possesses unique properties due to the presence of the bulky triphenyl groups, which enhance its lipophilicity and facilitate mitochondrial targeting.

Mitochondrial Targeting
ETPPI and similar triphenyl phosphonium compounds are known for their ability to selectively accumulate in mitochondria due to their positive charge. This property allows them to act as mitochondrial probes and delivery vehicles for therapeutic agents. Studies have shown that these compounds can disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production, which is a key factor in inducing apoptosis in cancer cells .

Antiproliferative Effects
Research indicates that ETPPI exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been evaluated against human cancer cell lines such as A549 (lung carcinoma), HCT-116 (colon cancer), and PC-3 (prostate cancer). The compound's cytotoxicity is attributed to its ability to impair mitochondrial function and induce oxidative stress .

Cytotoxicity Studies

Table 1 summarizes the cytotoxic effects of ETPPI on different cancer cell lines as reported in recent studies.

Compound Cell Line GI50 (μM) Mechanism
ETPPIA5490.044 ± 0.003Mitochondrial impairment
ETPPIHCT-1160.08 ± 0.004ROS production
ETPPIPC-30.076 ± 0.001Apoptosis induction
ETPPIT-47D70.7 ± 9.9Cell cycle arrest

The data indicate that ETPPI demonstrates potent cytotoxicity at low micromolar concentrations, particularly effective against A549 and HCT-116 cell lines .

Case Studies

  • Study on Mitochondrial Function
    A study conducted by Murphy et al. explored the use of triphenyl phosphonium-based compounds as mitochondrial probes. The research demonstrated that ETPPI could effectively monitor mitochondrial membrane potential and was capable of delivering antioxidants directly to mitochondria, thereby protecting against oxidative damage .
  • Anticancer Activity Assessment
    In another study, ETPPI was conjugated with various bioactive molecules to enhance its anticancer activity. The results showed that these conjugates exhibited improved selectivity towards cancer cells while minimizing toxicity to normal cells .
  • Curing Agent in Epoxy Resins
    ETPPI has also been investigated for its role as a curing agent in epoxy resins. While this application is primarily industrial, the implications for biological activity arise from its catalytic properties, which can influence the stability and reactivity of biological materials when incorporated into polymer matrices .

Properties

Molecular Formula

C20H21IP+

Molecular Weight

419.3 g/mol

IUPAC Name

ethyl(triphenyl)phosphanium;hydroiodide

InChI

InChI=1S/C20H20P.HI/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;

InChI Key

SLAFUPJSGFVWPP-UHFFFAOYSA-N

Canonical SMILES

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.I

Origin of Product

United States

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